molecular formula C13H15N3 B8336497 N-(Pyrrolidin-3-yl)isoquinolin-5-amine

N-(Pyrrolidin-3-yl)isoquinolin-5-amine

Cat. No.: B8336497
M. Wt: 213.28 g/mol
InChI Key: HOTGJYAYVQJOMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Pyrrolidin-3-yl)isoquinolin-5-amine is a useful research compound. Its molecular formula is C13H15N3 and its molecular weight is 213.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

N-pyrrolidin-3-ylisoquinolin-5-amine

InChI

InChI=1S/C13H15N3/c1-2-10-8-14-7-5-12(10)13(3-1)16-11-4-6-15-9-11/h1-3,5,7-8,11,15-16H,4,6,9H2

InChI Key

HOTGJYAYVQJOMO-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1NC2=CC=CC3=C2C=CN=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Reaction of tert-butyl 3-oxopyrrolidine-1-carboxylate and isoquinolin-5-amine using the method of Example 3 followed by deprotection using the method of Example 4 afforded the title compound.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a homogenous solution of isoquinolin-5-amine (15 g, 104 mmol) and tert-butyl 3-oxopyrrolidine-1-carboxylate (23.12 g, 125 mmol, 1.2 eq) in AcOH (300 mL) at 0° C. was added dropwise a solution of NaBH(OAc)3 (44.1 g, 208 mmol, 2 eq) in AcOH (200 mL). The mixture was stirred at room temperature overnight and concentrated to dryness. Then, the residue was adjusted to pH 10 by addition of saturated aqueous solution of Na2CO3 and extracted with DCM (×3). The combined organic layers were dried over Na2SO4, filtered and then concentrated under vacuum to afford the expected compound, which was used directly in the next step without further purification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.